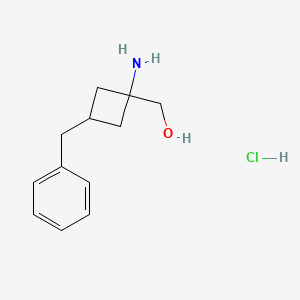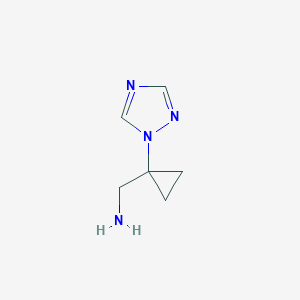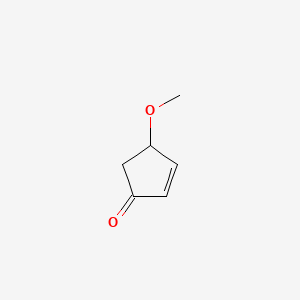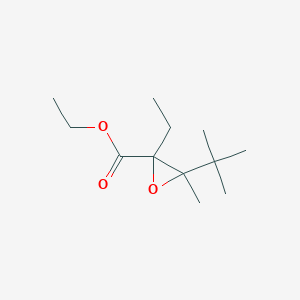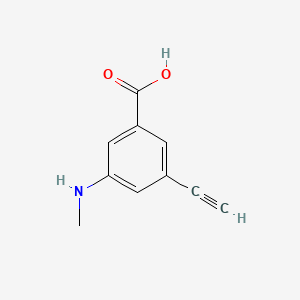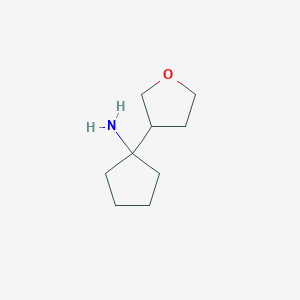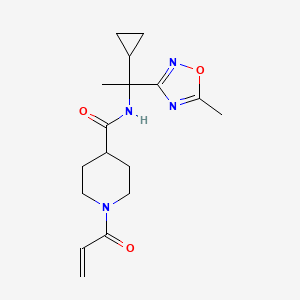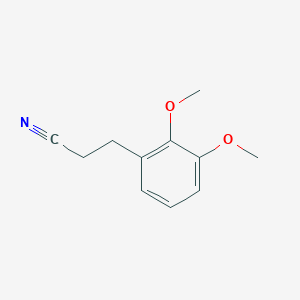
1-(Chloroacetyl)-3-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloroacetyl)-3-methylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the piperazine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Chloroacetyl)-3-methylpiperazine can be synthesized through several methods. One common method involves the reaction of 3-methylpiperazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloroacetyl)-3-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of oxidized piperazine derivatives.
Reduction: Formation of reduced piperazine derivatives.
Applications De Recherche Scientifique
1-(Chloroacetyl)-3-methylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with piperazine moieties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Chloroacetyl)-3-methylpiperazine involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
- 1-(Chloroacetyl)piperazine
- 1-(Chloroacetyl)-4-methylpiperazine
- 1-(Chloroacetyl)-3,5-dimethylpiperazine
Comparison: 1-(Chloroacetyl)-3-methylpiperazine is unique due to the presence of the methyl group at the 3-position of the piperazine ring. This structural feature can influence its reactivity and interaction with other molecules, making it distinct from other chloroacetyl-substituted piperazines .
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry Its unique structure and reactivity make it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals
Propriétés
Formule moléculaire |
C7H13ClN2O |
|---|---|
Poids moléculaire |
176.64 g/mol |
Nom IUPAC |
2-chloro-1-(3-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C7H13ClN2O/c1-6-5-10(3-2-9-6)7(11)4-8/h6,9H,2-5H2,1H3 |
Clé InChI |
UVEMEQVBLXQTBR-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


